DHFR Inhibitory Potency: 200-Fold Increase Over Parent 2,4-Diaminoquinazoline
6-Bromo-5-chloroquinazoline-2,4-diamine (compound 17) inhibited rat liver DHFR with a potency approximately 200‑fold greater than the unsubstituted parent compound, 2,4‑diaminoquinazoline (compound 3) [1]. This represents the largest potency gain among all mono‑ and di‑substituted analogs tested in the series [1].
| Evidence Dimension | Relative inhibitory potency (fold increase over parent compound 3) |
|---|---|
| Target Compound Data | ~200‑fold more potent than parent (compound 3) |
| Comparator Or Baseline | 2,4-Diaminoquinazoline (compound 3); assigned baseline fold‑increase = 1 |
| Quantified Difference | Approximately 200‑fold potency enhancement |
| Conditions | Rat liver dihydrofolate reductase; spectrophotometric assay (340 nm) with 9 μM dihydrofolate, 30 μM NADPH, 0.15 M KCl in 0.05 M Tris buffer (pH 7.4) [1] |
Why This Matters
This large potency differential demonstrates that the 5‑Cl/6‑Br substitution pattern is the dominant driver of DHFR affinity in this scaffold, making the compound the preferred choice for antifolate screening campaigns where maximal enzyme inhibition is required.
- [1] Ashton, W. T.; Walker, F. C.; Hynes, J. B. Quinazolines as Inhibitors of Dihydrofolate Reductase. J. Med. Chem. 1973, 16 (6), 694–698. View Source
